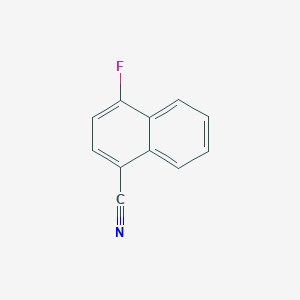

1-Cyano-4-fluoronaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoronaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSGYYNFKIQWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371561 | |

| Record name | 1-Cyano-4-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13916-99-9 | |

| Record name | 1-Cyano-4-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13916-99-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 1-Cyano-4-fluoronaphthalene?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Cyano-4-fluoronaphthalene. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visual representations of key chemical processes and analytical workflows.

Physical Properties

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound | 1-Fluoronaphthalene (for reference) |

| CAS Number | 13916-99-9[1][2] | 321-38-0[3] |

| Molecular Formula | C₁₁H₆FN[1][2] | C₁₀H₇F[3] |

| Molecular Weight | 171.17 g/mol [1] | 146.16 g/mol [3] |

| Melting Point | 89-91 °C[2] | -13 °C[4] |

| Boiling Point | Data not available | 215 °C[4] |

| Density | Data not available | 1.1322 g/mL at 20 °C[4] |

| Physical Form | Solid[1] | Liquid[4] |

Solubility:

This compound is expected to be soluble in common organic solvents, a characteristic typical of aromatic nitriles. While specific quantitative solubility data is not available, the related compound 1-fluoronaphthalene is known to be soluble in organic solvents such as ethanol, methanol, and dichloromethane, but insoluble in water.[3]

Chemical Properties

The chemical reactivity of this compound is dictated by the interplay of the cyano and fluoro substituents on the naphthalene ring.

Reactivity of the Cyano Group:

The cyano group (-CN) is a versatile functional group that can undergo a variety of transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-fluoro-1-naphthoic acid. This reaction is a standard transformation for nitriles.[5]

-

Reduction: The cyano group can be partially reduced to an aldehyde (4-fluoro-1-naphthaldehyde) using reducing agents like diisobutylaluminium hydride (DIBAL-H). Complete reduction can lead to the corresponding amine.[6]

Reactivity of the Fluoro Group and Naphthalene Ring:

The fluorine atom and the naphthalene ring itself are susceptible to specific reactions:

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing cyano group, can be displaced by strong nucleophiles. This is a common reaction for fluoroaromatic compounds.[7][8]

-

Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. The positions of substitution will be directed by the existing cyano and fluoro groups. Naphthalene itself is more reactive than benzene in these reactions.[9]

Spectral Data

Definitive spectral data for this compound is limited in the available literature. However, typical spectral characteristics can be inferred from related structures and general principles of spectroscopy.

Table 2: Expected Spectral Characteristics of this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm). The electron-withdrawing nature of the cyano and fluoro groups would influence the specific chemical shifts of the neighboring protons.[10] |

| ¹³C NMR | The carbon of the cyano group would appear around 115-125 ppm. The carbon attached to the fluorine atom would show a large C-F coupling constant. Aromatic carbons would resonate in the 110-160 ppm range.[8][11] |

| FT-IR | A sharp, strong absorption band characteristic of the C≡N stretch would be expected in the range of 2220-2260 cm⁻¹. C-F stretching vibrations would appear in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present.[12] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (171.17). Fragmentation patterns would likely involve the loss of HCN and other characteristic fragments of the naphthalene ring.[13] |

Experimental Protocols

Detailed methodologies for key experiments relevant to the characterization of this compound are provided below.

Synthesis of this compound

A potential synthetic route involves the cyanation of 1-fluoronaphthalene. The following diagram illustrates a generalized workflow for this transformation.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Protocol (Illustrative):

-

Reaction Setup: In a reaction vessel, dissolve 1-fluoronaphthalene in a suitable aprotic polar solvent such as DMF or DMSO.

-

Addition of Reagents: Add a cyanide source, such as sodium cyanide or potassium cyanide, and a palladium or nickel catalyst.

-

Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours until the reaction is complete, as monitored by TLC or GC.

-

Workup: Cool the reaction mixture and quench with water. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Determination of Physical Properties

The following diagrams outline the standard laboratory procedures for determining key physical properties.

Melting Point Determination:

Caption: Workflow for melting point determination.

Boiling Point Determination (Micro method):

Caption: Workflow for micro boiling point determination.

Spectroscopic Analysis Workflows

The following diagrams illustrate the general workflows for obtaining key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Caption: General workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS):

Caption: General workflow for mass spectrometric analysis.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. 3-Fluoronaphthalen-2-ol [benchchem.com]

- 4. 1-氟萘 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]

- 8. compoundchem.com [compoundchem.com]

- 9. Naphthalene - Wikipedia [en.wikipedia.org]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. scialert.net [scialert.net]

- 13. raco.cat [raco.cat]

In-Depth Technical Guide: 1-Cyano-4-fluoronaphthalene

CAS Number: 13916-99-9

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-Cyano-4-fluoronaphthalene, a key intermediate in various fields of chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. This document consolidates available data on its physicochemical properties, synthesis, and reactivity, offering a valuable resource for laboratory and development work.

Physicochemical Properties

This compound, also known as 4-Fluoro-1-naphthonitrile, is a solid, toxic compound.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 13916-99-9 | [1][2] |

| Molecular Formula | C₁₁H₆FN | [1][2] |

| Molecular Weight | 171.17 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 89-91 °C | [1][3] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | [2] |

| LogP | 2.85058 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 0 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is not widely detailed in readily available literature. However, a common synthetic route for analogous aromatic nitriles involves the Sandmeyer reaction, starting from the corresponding amine. A plausible synthetic pathway for this compound would likely start from 4-fluoro-1-naphthylamine.

While a specific, detailed experimental protocol for this compound is not available in the searched literature, a general procedure for a related compound, α-naphthonitrile, from α-bromonaphthalene and cuprous cyanide is documented.[4] Another relevant synthesis is the preparation of 1-fluoronaphthalene from 1-naphthylamine, which involves a diazotization reaction followed by reaction with a fluoride source.[5][6][7][8]

Based on these related syntheses, a hypothetical experimental workflow for the synthesis of this compound is proposed below. This should be considered a theoretical guide and would require optimization in a laboratory setting.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of this compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The fluorine atom will cause splitting of the signals of adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms of the naphthalene ring system and the cyano group. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).[5][18] The cyano carbon will appear in the region of 115-125 ppm.

-

IR Spectroscopy: The infrared spectrum will exhibit a sharp, strong absorption band for the nitrile (C≡N) stretching vibration around 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C-F stretching will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[7][19][20]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 171.17).[11][12][13]

Reactivity

The reactivity of this compound is governed by the interplay of the electron-withdrawing cyano group and the electronegative fluorine atom on the naphthalene ring system.

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations:[2][10][21][22][23]

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (4-fluoro-1-naphthoic acid) via an amide intermediate.

-

Reduction: The nitrile can be reduced to a primary amine (1-(aminomethyl)-4-fluoronaphthalene) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

Reactivity of the Fluoronaphthalene Moiety

The fluorine atom on the naphthalene ring influences its reactivity in several ways:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of both the fluorine and cyano groups can activate the naphthalene ring towards nucleophilic aromatic substitution, although this is generally less facile for fluoroarenes compared to other haloarenes.

-

Electrophilic Aromatic Substitution: The electron-withdrawing groups deactivate the ring towards electrophilic substitution. Reactions would require harsh conditions, and the substitution pattern would be directed by the existing substituents.

The following diagram illustrates the potential reactivity pathways of this compound.

Caption: Potential reactivity of this compound.

Potential Applications in Drug Development and Medicinal Chemistry

While no specific biological activities or signaling pathway involvements for this compound have been explicitly documented in the searched literature, its structural motifs are present in compounds with known biological relevance.

-

Naphthalene Derivatives: The naphthalene scaffold is a common feature in many biologically active compounds, including anticancer and antimicrobial agents.[24] The introduction of substituents like cyano and fluoro groups can significantly modulate the pharmacological properties of the parent naphthalene core.

-

Fluorinated Aromatics: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[9]

-

Aromatic Nitriles: The nitrile group can act as a key pharmacophore or be a precursor to other functional groups in the synthesis of bioactive molecules.[21]

Given these points, this compound represents a valuable building block for the synthesis of novel compounds for biological screening. For instance, derivatives of 1,4-naphthoquinone have been investigated as potential anticancer agents.[25] Although direct evidence is lacking, it is plausible that derivatives of this compound could be explored for similar activities.

The following diagram outlines a general workflow for utilizing this compound in a drug discovery context.

Caption: Drug discovery workflow using this compound.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While detailed experimental and biological data are currently limited in the public domain, its structural features suggest a range of possible applications. This guide provides a foundational understanding of its properties and potential reactivity, serving as a valuable starting point for researchers and developers working with this compound. Further investigation into its synthesis, spectroscopic characterization, and biological activity is warranted to fully explore its utility.

References

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-Fluoro-1-naphthonitrile | Polysil [polycil.co.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 1-Fluoronaphthalene(321-38-0) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Fluorobenzonitrile(1194-02-1) IR Spectrum [chemicalbook.com]

- 8. Naphthalene, 1-fluoro- [webbook.nist.gov]

- 9. 4-Fluoronitrobenzene(350-46-9) 1H NMR [m.chemicalbook.com]

- 10. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum [chemicalbook.com]

- 11. 1-Naphthalenecarbonitrile [webbook.nist.gov]

- 12. Naphthalene, 1-fluoro- [webbook.nist.gov]

- 13. Naphthalene [webbook.nist.gov]

- 14. 4-Fluoroaniline(371-40-4) 1H NMR [m.chemicalbook.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. danabiosci.com [danabiosci.com]

- 17. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 18. spectra-analysis.com [spectra-analysis.com]

- 19. 4,4,4-TRIFLUORO-1-(2-NAPHTHYL)-1,3-BUTANEDIONE(893-33-4) IR Spectrum [m.chemicalbook.com]

- 20. chemimpex.com [chemimpex.com]

- 21. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029751) [hmdb.ca]

- 22. rsc.org [rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cefic-lri.org [cefic-lri.org]

Spectroscopic Profile of 1-Cyano-4-fluoronaphthalene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Cyano-4-fluoronaphthalene (CAS No. 13916-99-9), a key intermediate in various chemical syntheses. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous compounds and established spectroscopic principles. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit signals in the aromatic region, influenced by the electron-withdrawing nature of both the cyano and fluoro groups. The chemical shifts are estimated based on the known spectrum of 1-fluoronaphthalene, with adjustments for the deshielding effects of the cyano group.[1][2][3]

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | 8.0 - 8.2 | dd | J = ~8.5, ~5.0 |

| H-3 | 7.3 - 7.5 | dd | J = ~8.5, ~8.5 |

| H-5 | 8.2 - 8.4 | d | J = ~8.0 |

| H-6 | 7.6 - 7.8 | ddd | J = ~8.0, ~7.0, ~1.0 |

| H-7 | 7.8 - 8.0 | ddd | J = ~8.0, ~7.0, ~1.0 |

| H-8 | 7.9 - 8.1 | d | J = ~8.0 |

Table 2: Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reflect the electronic effects of the substituents on the naphthalene ring. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts are estimated by considering the substituent effects on the naphthalene core.[4]

| Carbon | Predicted Chemical Shift (ppm) | Predicted ¹J(C-F) (Hz) |

| C-1 | ~110 | - |

| C-2 | ~130 | - |

| C-3 | ~115 (d) | ~20 |

| C-4 | ~160 (d) | ~250 |

| C-4a | ~125 | - |

| C-5 | ~128 | - |

| C-6 | ~129 | - |

| C-7 | ~132 | - |

| C-8 | ~126 | - |

| C-8a | ~135 | - |

| CN | ~117 | - |

Table 3: Predicted FT-IR Data

The infrared spectrum is expected to be dominated by a strong, sharp absorption from the nitrile group and characteristic bands for the aromatic system and the C-F bond.[5][6]

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C≡N Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong |

| C-F Stretch | 1250 - 1100 | Strong |

| Aromatic C-H Bend | 900 - 675 | Medium to Strong |

Table 4: Predicted Mass Spectrometry Data

The electron ionization mass spectrum is predicted to show a prominent molecular ion peak. Fragmentation patterns would likely involve the loss of the cyano group and potentially HF.[7][8][9]

| m/z | Predicted Identity | Predicted Relative Abundance |

| 171 | [M]⁺ | High |

| 145 | [M - CN]⁺ | Medium |

| 125 | [C₁₀H₅]⁺ | Medium |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of a solid aromatic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment to subtract from the sample spectrum.

-

Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe for electron ionization (EI) analysis.

-

Ionization:

-

Utilize electron ionization (EI) with a standard electron energy of 70 eV. This method is effective for volatile and thermally stable organic compounds and provides reproducible fragmentation patterns.

-

-

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Processing:

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

References

- 1. 1-Fluoronaphthalene(321-38-0) 1H NMR [m.chemicalbook.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. scribd.com [scribd.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Understanding the chemical structure of 1-Cyano-4-fluoronaphthalene.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-Cyano-4-fluoronaphthalene (also known as 4-Fluoro-1-naphthonitrile). Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous compounds and theoretical predictions to offer a robust resource for research and development.

Chemical Structure and Properties

This compound is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, featuring a nitrile (-CN) group at the 1-position and a fluorine (-F) atom at the 4-position. This substitution pattern significantly influences the molecule's electronic properties and reactivity.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13916-99-9 | [1][2] |

| Molecular Formula | C₁₁H₆FN | [1][2] |

| Molecular Weight | 171.17 g/mol | [1] |

| Melting Point | 89-91 °C | [2] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | [1] |

| Predicted logP | 2.85 | [1] |

Synthesis Protocols

A potential synthetic route to this compound would, therefore, start from 1-amino-4-fluoronaphthalene.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound via Sandmeyer reaction.

Detailed Hypothetical Protocol:

Step 1: Diazotization of 1-Amino-4-fluoronaphthalene

-

Dissolve 1-amino-4-fluoronaphthalene in a solution of aqueous hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for a short period at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuCN solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to facilitate the displacement of the diazonium group with the cyanide.

-

After the reaction is complete, the mixture is typically worked up by extraction and purified by chromatography or recrystallization to yield this compound.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not currently available in public databases. The following data is predicted based on the analysis of structurally similar compounds, including 1-fluoronaphthalene and other substituted naphthalenes.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 7.0-8.5 ppm. The fluorine atom at the 4-position would cause splitting of the adjacent proton signals. |

| ¹³C NMR | Aromatic carbons would resonate between δ 110-160 ppm. The carbon of the nitrile group would appear downfield, typically around δ 115-125 ppm. The carbon attached to the fluorine atom would show a large one-bond C-F coupling constant. |

| FT-IR (cm⁻¹) | A sharp, strong absorption band characteristic of the C≡N stretch is expected around 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C-F stretching would be observed in the 1000-1300 cm⁻¹ region. |

| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ would be observed at approximately m/z 171. Fragmentation may involve the loss of the cyano group (-CN) or the fluorine atom (-F). |

Potential Applications in Drug Development and Biological Activity

While no specific biological activities have been reported for this compound, the incorporation of fluorine and a naphthalene scaffold are common strategies in medicinal chemistry.

-

Fluorine in Drug Design: The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. It can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[5]

-

Naphthalene Derivatives: The naphthalene ring system is a privileged scaffold found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents.

Given these characteristics, this compound could serve as a valuable building block for the synthesis of novel drug candidates. Its potential biological activities could be explored in areas such as:

-

Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or participate in other interactions within an enzyme's active site.

-

Antiproliferative Agents: Many naphthalene derivatives exhibit cytotoxic effects against cancer cell lines.

Hypothetical Signaling Pathway Involvement:

Based on the activities of structurally related compounds, a synthesized derivative of this compound could potentially interact with various signaling pathways implicated in disease. For example, if developed as an anticancer agent, it might target pathways involved in cell cycle regulation or apoptosis.

Caption: Hypothetical inhibition of a cell proliferation pathway by a derivative.

Conclusion

This compound is a chemical entity with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data is scarce, this guide provides a foundational understanding of its structure, properties, and a plausible synthetic route. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and explore its potential biological activities for the development of novel therapeutics. The information presented here serves as a starting point for researchers and drug development professionals interested in this promising molecule.

References

The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, transforming the landscape of therapeutic development. This small but highly electronegative atom wields a profound influence on a molecule's physicochemical and pharmacological properties. Strategically placed fluorine atoms or fluorine-containing motifs can dramatically enhance metabolic stability, improve binding affinity to biological targets, modulate acidity (pKa) and lipophilicity (logP), and enforce favorable conformations.[1][2] These modifications often translate into superior drug efficacy, selectivity, and pharmacokinetic profiles, contributing to the development of blockbuster drugs across a wide range of therapeutic areas.[3][4] This in-depth technical guide explores the multifaceted roles of fluorine substitution, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in their drug design and development endeavors.

Core Effects of Fluorine Substitution

The unique properties of fluorine—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (the highest of all elements), and the strength of the carbon-fluorine (C-F) bond—are the basis for its significant impact on drug molecules.[1][5] These fundamental characteristics give rise to several key effects that medicinal chemists leverage to optimize drug candidates.

Enhanced Metabolic Stability

One of the most significant advantages of fluorine substitution is the enhancement of a drug's metabolic stability.[2][6] The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[7] By replacing a metabolically labile C-H bond with a C-F bond at a site of oxidative metabolism, the molecule's half-life can be extended, leading to improved bioavailability and potentially less frequent dosing.[7][8]

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

| Compound Pair | Fluorination Site | System | t½ (min) - Non-Fluorinated | t½ (min) - Fluorinated | Fold Increase in Stability | Reference |

| Indole vs. 5-Fluoroindole | 5-position of indole | Rat Liver Microsomes | 9.0 | 144.2 | 16.0 | [7] |

| UT-155 vs. 4-Fluoro-indazole analog | 4-position of indazole | Mouse Liver Microsomes | 12.35 | 13.29 | 1.1 | [7] |

| δ-Tocotrienol Derivative | Terminal methyl groups | Mouse Liver Microsomes | Stable | Rapid Hydrolysis* | N/A | [9] |

| 1-oxo-3,4-dihydroisoquinoline-4-carboxamide | 7-position of isoquinoline | Human Liver Microsomes | Not Reported | Not Reported | - | [10] |

*Note: In this specific case, an unexpected rapid enzymatic C-F bond hydrolysis was observed.[9]

Modulation of Binding Affinity

Fluorine substitution can significantly impact a drug's binding affinity for its target protein.[1][11] This can occur through direct interactions, such as the formation of hydrogen bonds or multipolar interactions between the fluorine atom and the protein, or indirectly by altering the electronic properties of the molecule to favor a more beneficial binding conformation.[12][13] The introduction of fluorine can lead to a substantial increase in potency, as illustrated by the following examples.

Table 2: Comparative Binding Affinities of Fluorinated vs. Non-Fluorinated Ligands

| Compound Pair | Target | Kᵢ (nM) - Non-Fluorinated | Kᵢ (nM) - Fluorinated | Fold Increase in Affinity | Reference |

| Spirocyclic σ₂ Receptor Ligand Analogues | σ₂ Receptor | 51 (cis-15c) | 57 (cis-28e) | ~0.9 | [14] |

| Cannabinoid Subtype 2 Receptor Ligand | CB₂ Receptor | 3430 (at CB₁R) | 7.88 | 435 | [15] |

| IMP-917 vs. IMP-1088 | Undisclosed | ~219-fold lower | Higher | 219 | [12] |

Table 3: Comparative IC₅₀ Values of Fluorinated vs. Non-Fluorinated Inhibitors

| Compound Pair | Target Kinase | IC₅₀ (nM) - Non-Fluorinated | IC₅₀ (nM) - Fluorinated | Fold Increase in Potency | Reference |

| PARP Inhibitors (1a vs 1b) | PARP2 | 1200 | 800 | 1.5 | [10] |

| Benzofuro[3,2-b]pyridin-2(1H)-one derivatives | BTK | 149 (MDVN1001 at PI3Kδ) | 74 (6f) | ~2 | [16] |

Alteration of pKa

The high electronegativity of fluorine exerts a strong inductive effect, which can significantly alter the pKa of nearby acidic or basic functional groups.[17] This modulation is a powerful tool for optimizing a drug's pharmacokinetic properties. For example, reducing the basicity of an amine can increase the proportion of the neutral species at physiological pH, thereby enhancing its ability to cross cell membranes and improve oral bioavailability.[18]

Table 4: Comparative pKa and logP Values of Fluorinated vs. Non-Fluorinated Compounds

| Compound Pair | pKa - Non-Fluorinated | pKa - Fluorinated | ΔpKa | logP - Non-Fluorinated | logP - Fluorinated | ΔlogP | Reference |

| Phenylboronic acid vs. 4-Fluorophenylboronic acid | 8.86 | 8.77 | -0.09 | - | - | - | [19] |

| Phenylboronic acid vs. 2,3,4,6-Tetrafluorophenylboronic acid | 8.86 | 6.17 | -2.69 | - | - | - | [19] |

| 1-oxo-3,4-dihydroisoquinoline-4-carboxamide (1a vs 1b) | 6.8 (predicted) | 6.5 (predicted) | -0.3 | 2.5 (predicted) | 2.7 (predicted) | +0.2 | [10] |

Tuning Lipophilicity

The effect of fluorine on lipophilicity (logP) is complex and context-dependent.[20] While a single fluorine atom can have a modest effect, often increasing lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl (CF₃) group generally leads to a significant increase in lipophilicity.[21] This can improve membrane permeability and oral absorption, but excessive lipophilicity can also lead to poor solubility and other undesirable properties.[20] Careful modulation of lipophilicity through fluorination is therefore a critical aspect of drug design.

Conformational Control

Fluorine substitution can influence the conformational preferences of a molecule through steric and electronic effects.[12] This can be used to lock a molecule into its bioactive conformation, thereby enhancing its binding affinity and selectivity for the target protein. For example, the gauche effect, where a fluorine atom and an adjacent electronegative group prefer a gauche conformation, can be exploited to control the three-dimensional structure of a drug molecule.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of a compound in vitro.[7][22][23][24]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

-

Test compounds (fluorinated and non-fluorinated)

-

Pooled liver microsomes (e.g., human, rat, mouse)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal standard for analytical quantification

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl₂, and liver microsomes (e.g., 0.5 mg/mL protein).

-

Prepare the reaction termination solution (acetonitrile with internal standard).

-

-

Incubation:

-

Pre-warm the microsomal incubation medium to 37°C.

-

Add the test compound to the incubation medium at a final concentration of, for example, 1 µM.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination and Sample Processing:

-

Immediately add the aliquot to the cold termination solution to stop the reaction.

-

Vortex the samples and centrifuge to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear portion of the plot.

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

-

Determination of pKa by Potentiometric Titration

This protocol describes a standard method for determining the acid dissociation constant (pKa) of a compound.[1][2][25][26][27]

Objective: To determine the pKa value(s) of a test compound.

Materials:

-

Test compound

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

Potassium chloride (for maintaining constant ionic strength)

-

Calibrated pH meter with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Nitrogen gas

Procedure:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (typically 1-10 mM).

-

Add potassium chloride to maintain a constant ionic strength.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.

-

-

Titration:

-

Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently.

-

Immerse the calibrated pH electrode in the solution.

-

If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

-

Record the pH value and the volume of titrant added after each increment.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the curve (where the slope is steepest).

-

The pKa is equal to the pH at the half-equivalence point. For polyprotic compounds, multiple pKa values can be determined.

-

Determination of Lipophilicity (logP) by the Shake-Flask Method

This is the traditional and most reliable method for determining the partition coefficient (logP) of a compound.[8][28][29][30][31]

Objective: To determine the n-octanol/water partition coefficient (logP) of a test compound.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., phosphate buffer pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Saturation:

-

Mix n-octanol and water (or buffer) and shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the phases to separate completely.

-

-

Partitioning:

-

Prepare a stock solution of the test compound in one of the phases (usually the one in which it is more soluble).

-

Add a known volume of the stock solution to a known volume of the other phase in a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

-

Phase Separation:

-

Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.

-

The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P).

-

Binding Affinity Measurement by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[18][32][33][34][35]

Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) for the binding of a ligand to its target.

Materials:

-

SPR instrument

-

Sensor chip (e.g., CM5)

-

Ligand (to be immobilized on the chip)

-

Analyte (in solution)

-

Running buffer

-

Immobilization reagents (e.g., EDC, NHS)

-

Regeneration solution

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface (e.g., with EDC/NHS).

-

Inject the ligand over the activated surface to achieve covalent immobilization.

-

Deactivate any remaining active sites.

-

-

Binding Analysis:

-

Inject a series of concentrations of the analyte over the immobilized ligand surface at a constant flow rate. This is the association phase.

-

Switch back to running buffer to allow the analyte to dissociate from the ligand. This is the dissociation phase.

-

After each analyte injection, inject a regeneration solution to remove all bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

The SPR instrument records the change in refractive index at the sensor surface over time, generating a sensorgram for each analyte concentration.

-

Fit the association and dissociation curves of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.

-

Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants: KD = kd / ka.

-

Visualizations

Caption: Experimental workflow for evaluating fluorinated drug candidates.

Caption: Fluorine enhances kinase inhibitor binding and pathway blockade.

Caption: Multifaceted effects of fluorine substitution on drug properties.

Conclusion

The strategic incorporation of fluorine has proven to be a powerful and versatile tool in medicinal chemistry.[4][36] By judiciously leveraging the effects of fluorine on metabolic stability, binding affinity, pKa, lipophilicity, and conformation, drug discovery professionals can overcome many of the challenges associated with developing safe and effective therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the rational design and evaluation of fluorinated drug candidates. As our understanding of the nuanced interactions of fluorine within biological systems continues to grow, so too will its importance in shaping the future of medicine.

References

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 6. chemrxiv.org [chemrxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure-Affinity Relationships of Fluorinated Spirocyclic σ2 Receptor Ligands with an Exocyclic Benzylamino Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of high-affinity fluorinated ligands for cannabinoid subtype 2 receptor, and in vitro evaluation of a radioactive tracer for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mercell.com [mercell.com]

- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 24. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. dergipark.org.tr [dergipark.org.tr]

- 27. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 28. encyclopedia.pub [encyclopedia.pub]

- 29. researchgate.net [researchgate.net]

- 30. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 32. dhvi.duke.edu [dhvi.duke.edu]

- 33. nicoyalife.com [nicoyalife.com]

- 34. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 35. portlandpress.com [portlandpress.com]

- 36. benchchem.com [benchchem.com]

Literature review on the synthesis of 1-Cyano-4-fluoronaphthalene.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the primary synthetic routes for obtaining 1-Cyano-4-fluoronaphthalene, a key intermediate in the development of various pharmaceutical compounds. This document outlines the two principal synthetic strategies: the Sandmeyer reaction and the Rosenmund-von Braun reaction. Detailed experimental methodologies for key steps, quantitative data, and visual representations of the synthetic pathways are presented to facilitate practical application in a research and development setting.

Introduction

This compound, also known as 4-fluoro-1-naphthonitrile, is a valuable building block in medicinal chemistry. The presence of the fluorine atom and the cyano group on the naphthalene scaffold imparts unique electronic properties and allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex therapeutic agents. The selection of a synthetic route to this compound depends on factors such as the availability of starting materials, scalability, and overall cost-effectiveness. This guide details the two most common and effective methods for its preparation.

Core Synthetic Pathways

The synthesis of this compound is primarily achieved through two well-established named reactions:

-

The Sandmeyer Reaction: This route typically begins with a substituted naphthalene, proceeds through the formation of a diazonium salt from an amino group, and concludes with the introduction of the cyano group.

-

The Rosenmund-von Braun Reaction: This method involves the direct displacement of a halogen atom on the naphthalene ring with a cyanide group, typically using a copper(I) cyanide reagent.

Below, we explore the detailed steps and experimental considerations for each of these pathways.

The Sandmeyer Reaction Pathway

The Sandmeyer reaction provides a reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1][2] For the synthesis of this compound, the key precursor is 4-fluoro-1-naphthylamine. The overall synthetic sequence can be envisioned starting from naphthalene.

Caption: Alternative synthetic routes to this compound via the Sandmeyer reaction.

Experimental Protocols: Sandmeyer Route

Step 1: Synthesis of 1-Fluoronaphthalene (via Balz-Schiemann Reaction)

This procedure outlines the synthesis of the precursor 1-fluoronaphthalene from 1-naphthylamine.

-

Diazotization: In a three-necked flask, 300 g of 1-naphthylamine is added to 1500 g of 25% (w/w) hydrochloric acid. The mixture is heated to 75°C with stirring to dissolve the amine, then cooled to below 5°C. A solution of 148 g of sodium nitrite in water is slowly added, maintaining the low temperature. The mixture is stirred for an additional 0.3 hours to ensure complete formation of the diazonium salt solution.[3]

-

Substitution: To the diazonium salt solution, 360 g of a 45% (w/w) fluoroboric acid solution is added. The mixture is stirred for 0.25 hours, leading to the precipitation of the naphthylamine diazonium fluoroborate salt. The precipitate is filtered and dried at 50°C for 0.2 hours.[3]

-

Thermal Decomposition: The dried diazonium salt is slowly added to a reactor through which hot air (85-90°C) is passed. The hot air disperses the powdered salt and provides the heat for thermal decomposition, yielding a solution of 1-fluoronaphthalene.[3]

-

Purification: The resulting solution is washed multiple times with pure water and then neutralized with a soda ash solution to a pH of 6.8-7.2. The oil layer is separated by filtration, and the filtrate is distilled to yield pure 1-fluoronaphthalene. A yield of up to 99.8% has been reported for this process.[3]

Step 2: Synthesis of 4-Fluoro-1-nitronaphthalene

The nitration of 1-fluoronaphthalene is a critical step. While a specific protocol for 1-fluoronaphthalene was not found in the search results, a general procedure for the nitration of naphthalene can be adapted.

-

Nitration: To a mixture of 103 g of 60% nitric acid and 300 g of 80% sulfuric acid, 128 g of naphthalene (or 1-fluoronaphthalene) is added. The reaction mixture is stirred at 50°C for 6 hours, with the temperature being raised to 60°C for the final hour. After cooling, the crude nitrated product is isolated.[4] The product would then be purified, likely through recrystallization.

Step 3: Synthesis of 4-Fluoro-1-naphthylamine

The nitro group is reduced to an amine to yield the key intermediate for the Sandmeyer reaction.

-

Reduction: 1 g of 4-fluoro-1-nitronaphthalene is dissolved in 20 mL of ethyl acetate and placed in a hydrogenating flask containing 0.3 g of 10% Palladium on activated charcoal. The mixture is hydrogenated at 50 psi for 5 hours. The resulting solution is filtered through celite and washed with ethyl acetate. The filtrate is concentrated and dried under vacuum to yield 4-fluoro-1-aminonaphthalene.

Step 4: Sandmeyer Cyanation of 4-Fluoro-1-naphthylamine

This final step introduces the cyano group.

-

Diazotization: 4-fluoro-1-naphthylamine is diazotized using a standard procedure with sodium nitrite and a strong acid (e.g., HCl or H2SO4) at low temperatures (0-5°C).[1][2]

-

Cyanation: The resulting diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN).[1][2] Modern protocols may also use potassium cyanide with a catalytic amount of a copper salt and a phase transfer catalyst to improve yields, which can range from 52-93% for various aryl diazonium salts.[1] The reaction is typically stirred at room temperature until the evolution of nitrogen gas ceases. The product is then extracted and purified.

The Rosenmund-von Braun Reaction Pathway

The Rosenmund-von Braun reaction offers a more direct route to this compound, provided that a suitable halogenated precursor is available.[5][6] The most likely starting material for this route is 1-bromo-4-fluoronaphthalene.

Caption: Synthesis of this compound via the Rosenmund-von Braun reaction.

Experimental Protocols: Rosenmund-von Braun Route

Step 1: Synthesis of 1-Bromo-4-fluoronaphthalene

The synthesis of this key intermediate can be achieved by the bromination of 1-fluoronaphthalene.

-

Bromination: While a specific protocol for the bromination of 1-fluoronaphthalene to yield the 1-bromo-4-fluoro isomer was not detailed in the search results, a general method for the bromination of 1-bromonaphthalene to 1,4-dibromonaphthalene can be adapted. The reaction of 1-bromonaphthalene with stoichiometric quantities of bromine in a minimal amount of methylene chloride at -30 to -50°C affords the 1,4-disubstituted product in high yield (90%).[7] A similar approach with 1-fluoronaphthalene is expected to yield 1-bromo-4-fluoronaphthalene.

Step 2: Rosenmund-von Braun Cyanation of 1-Bromo-4-fluoronaphthalene

This reaction directly converts the bromo-substituted precursor to the desired cyano compound.

-

General Procedure: A mixture of the aryl halide (e.g., 1-bromo-4-fluoronaphthalene), copper(I) cyanide, and a high-boiling polar solvent such as DMF, nitrobenzene, or pyridine is heated to reflux.[8]

-

L-Proline Promoted Variation: To a mixture of CuCN (2 mmol), L-proline (1 mmol), and anhydrous DMF (3 mL) under an argon atmosphere, the aryl bromide (1 mmol) is added at room temperature. The mixture is then stirred at 120°C for 45 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water to isolate the product. This method has been shown to be effective for a range of aryl bromides.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its precursors based on the available literature. Please note that specific yields for the final conversion to this compound are based on typical ranges for the respective named reactions, as explicit data for this specific compound was limited in the search results.

| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sandmeyer Route | ||||||

| 1-Fluoronaphthalene Synthesis | 1-Naphthylamine | 1. NaNO₂, HCl 2. HBF₄ | Water | 0-5 (diazotization), 85-90 (decomposition) | ~1 | up to 99.8[3] |

| 4-Fluoro-1-nitronaphthalene Synthesis | 1-Fluoronaphthalene | HNO₃, H₂SO₄ | - | 50-60 | 7 | Not specified |

| 4-Fluoro-1-naphthylamine Synthesis | 4-Fluoro-1-nitronaphthalene | H₂, 10% Pd/C | Ethyl Acetate | Room Temp. | 5 | Not specified |

| This compound Synthesis | 4-Fluoro-1-naphthylamine | 1. NaNO₂, H⁺ 2. CuCN | Water/Acetonitrile | 0-25 | 1-2 | 52-93 (typical)[1] |

| Rosenmund-von Braun Route | ||||||

| 1-Bromo-4-fluoronaphthalene Synthesis | 1-Fluoronaphthalene | Br₂ | Methylene Chloride | -30 to -50 | 48 | ~90 (analogous)[7] |

| This compound Synthesis | 1-Bromo-4-fluoronaphthalene | CuCN, L-Proline | DMF | 120 | 45 | Not specified |

Conclusion

The synthesis of this compound can be effectively achieved through either the Sandmeyer or the Rosenmund-von Braun reaction pathways. The Sandmeyer route, although potentially longer, utilizes readily available starting materials like naphthalene. The Rosenmund-von Braun reaction offers a more direct conversion but requires the synthesis of a halogenated precursor. The choice of method will ultimately depend on the specific needs and resources of the research or production team. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. 1-Fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. synarchive.com [synarchive.com]

- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

In-Depth Technical Guide to 1-Cyano-4-fluoronaphthalene: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 1-Cyano-4-fluoronaphthalene (CAS No. 13916-99-9), also known as 4-Fluoronaphthalene-1-carbonitrile. The information presented herein is compiled from publicly available safety data sheets and chemical databases to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound is a fluorinated aromatic nitrile. Its chemical structure combines a naphthalene backbone with a cyano and a fluorine substituent.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆FN | [1] |

| Molecular Weight | 171.17 g/mol | [2] |

| Appearance | Pale yellow to brown powder | [1] |

| Melting Point | 86.5 - 92.5 °C | [1] |

| Solubility | Insoluble in water. | [3] |

| CAS Number | 13916-99-9 | [3] |

| IUPAC Name | 4-fluoronaphthalene-1-carbonitrile | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its GHS classification.[3]

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Signal Word: Warning[4]

Hazard Pictograms: [4]

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Toxicological Information

Safe Handling and Storage Protocols

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure, the following engineering controls and personal protective equipment are recommended.[3]

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[3] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[5] |

| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene).[5] |

| Body Protection | Wear a chemical-resistant lab coat.[5] |

| Respiratory Protection | If ventilation is inadequate or if there is a risk of aerosol generation, use a NIOSH-approved respirator with appropriate cartridges.[3] |

Safe Handling Workflow

References

An In-Depth Technical Guide to the Reactivity and Stability of 1-Cyano-4-fluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyano-4-fluoronaphthalene is a substituted naphthalene derivative of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the presence of both an electron-withdrawing cyano group and a highly electronegative fluorine atom on the naphthalene scaffold, render it a versatile intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the potential reactivity and stability of this compound, with a focus on its application in the development of novel therapeutics.

The strategic placement of the cyano and fluoro substituents activates the naphthalene ring system for specific chemical transformations, most notably nucleophilic aromatic substitution (SNAr). This reactivity profile makes this compound a valuable building block for the introduction of diverse functional groups, enabling the synthesis of targeted libraries of bioactive compounds. This guide will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for key transformations, and summarize its known stability characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆FN | N/A |

| Molecular Weight | 171.17 g/mol | N/A |

| CAS Number | 13916-99-9 | [1] |

| Appearance | Solid | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in organic solvents such as DMSO | [1] |

Stability Profile

This compound is generally a stable compound under standard laboratory conditions. The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the overall stability of the molecule. However, its stability can be influenced by several factors:

-

Photochemical Stability: There is limited specific information on the photochemical stability of this compound. Naphthalene derivatives can be susceptible to photochemical reactions, and the presence of the cyano group may influence its photostability. It is recommended to store the compound in a dark place to minimize potential degradation from light exposure.

-

Chemical Stability: The compound is stable in the absence of strong nucleophiles or highly reactive reagents. It is incompatible with strong oxidizing agents. The primary reactivity of this compound is its susceptibility to nucleophilic aromatic substitution, which is a desired reactivity rather than an instability.

Reactivity and Synthetic Applications

The key to the synthetic utility of this compound lies in its activated aromatic system, which is highly susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing cyano group at the 1-position and the fluorine atom at the 4-position makes the carbon atom bearing the fluorine an electrophilic site, prone to attack by nucleophiles. The fluorine atom serves as a good leaving group in this context. This reactivity allows for the facile introduction of a wide range of nucleophiles at the 4-position of the naphthalene ring.

A notable application of this reactivity is in the synthesis of Selective Androgen Receptor Modulators (SARMs).[1]

General Reaction Scheme:

References

Pioneering New Synthetic Frontiers: An In-depth Technical Guide to Novel Reactions of 1-Cyano-4-fluoronaphthalene

For Immediate Release

A comprehensive technical guide has been compiled to illuminate the diverse and novel reactivity of 1-Cyano-4-fluoronaphthalene, a versatile building block with significant potential in the fields of medicinal chemistry, materials science, and drug development. This document provides researchers, scientists, and professionals in drug development with a detailed exploration of key synthetic transformations, including experimental protocols, quantitative data, and visual representations of reaction pathways.

This compound serves as a valuable scaffold due to its distinct electronic properties and multiple reactive sites. The electron-withdrawing nature of the cyano group, coupled with the reactivity of the fluorine atom, opens avenues for a variety of chemical modifications. This guide focuses on several classes of novel reactions that enable the strategic functionalization of this naphthalene core.

Key Reaction Classes Explored:

-

Nucleophilic Aromatic Substitution (SNA r): The fluorine atom at the C4 position is susceptible to displacement by various nucleophiles, providing a direct route to a wide range of 4-substituted-1-cyanonaphthalene derivatives.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-F bond can be activated under palladium catalysis to participate in cornerstone C-C and C-N bond-forming reactions.

-

Cycloaddition Reactions: The electron-deficient nature of the naphthalene ring system, enhanced by the cyano group, allows it to act as a dienophile or dipolarophile in cycloaddition reactions, leading to the construction of complex polycyclic and heterocyclic systems.

Data Presentation: Summary of Reaction Yields

To facilitate comparison and experimental design, the following table summarizes the yields obtained in various novel reactions involving this compound.

| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Conditions | Product | Yield (%) |

| Nucleophilic Aromatic Substitution | Amine (General) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 4-Amino-1-cyanonaphthalene derivative | Moderate |

| Nucleophilic Aromatic Substitution | Thiol (General) | Base (e.g., K₂CO₃), Solvent (e.g., DMAc), rt-100 °C | 4-(Thio)-1-cyanonaphthalene derivative | Good |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd Catalyst, Ligand, Base, Solvent, Heat | 4-Aryl-1-cyanonaphthalene | Good |

| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst, Cu(I) cocatalyst, Base, Solvent, Heat | 4-Alkynyl-1-cyanonaphthalene | Good |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand, Base, Solvent, Heat | 4-Amino-1-cyanonaphthalene derivative | Good |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines

To a solution of this compound (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) (5 mL) is added the desired amine (1.2 mmol) and a base, for instance, potassium carbonate (2.0 mmol). The reaction mixture is then heated to a temperature ranging from 80 to 120 °C and stirred for a period of 4 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-amino-1-cyanonaphthalene derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

In a reaction vessel, this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, for example, potassium carbonate (2.0 mmol), are combined. A suitable solvent system, typically a mixture of toluene and water, is added, and the mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon). The reaction is then heated to reflux and stirred for 12 to 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. Purification of the residue by column chromatography furnishes the 4-aryl-1-cyanonaphthalene product.

Protocol 3: General Procedure for Sonogashira Cross-Coupling

To a degassed solution of this compound (1.0 mmol) in a suitable solvent like tetrahydrofuran (THF) or DMF are added a terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.03 mmol), a copper(I) cocatalyst such as copper(I) iodide (0.06 mmol), and a base, typically an amine like triethylamine or diisopropylethylamine (2.0 mmol). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. After drying and concentration, the crude product is purified by chromatography to yield the 4-alkynyl-1-cyanonaphthalene.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and workflows.

Caption: General mechanism for Nucleophilic Aromatic Substitution.

Methodological & Application

Experimental protocol for the synthesis of 1-Cyano-4-fluoronaphthalene.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of application notes and detailed experimental protocols for the synthesis of 1-Cyano-4-fluoronaphthalene, a valuable building block in medicinal chemistry and materials science. The described synthetic route is a multi-step process commencing from the readily available 1-naphthylamine. All quantitative data is summarized in structured tables for clarity, and the experimental workflow is visualized using a Graphviz diagram.

Synthetic Strategy

The synthesis of this compound is accomplished through a four-step reaction sequence:

-

Fluorination: 1-Naphthylamine is converted to 1-fluoronaphthalene via a Balz-Schiemann type reaction. This involves the diazotization of the amine followed by thermal decomposition of the resulting diazonium fluoroborate salt.

-

Nitration: 1-Fluoronaphthalene undergoes electrophilic nitration to introduce a nitro group at the 4-position, yielding 1-fluoro-4-nitronaphthalene.

-

Reduction: The nitro group of 1-fluoro-4-nitronaphthalene is reduced to a primary amine, affording 4-fluoro-1-naphthylamine.

-

Cyanation: The final step involves a Sandmeyer reaction to convert the amino group of 4-fluoro-1-naphthylamine into a cyano group, yielding the target compound, this compound.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 1-Fluoronaphthalene from 1-Naphthylamine

| Reagent/Parameter | Molar Ratio/Value |

| 1-Naphthylamine | 1.0 |

| Hydrochloric Acid (conc.) | ~3.0 |

| Sodium Nitrite | 1.1 |

| Fluoroboric Acid (40%) | 1.4 |

| Temperature (Diazotization) | -5 to 0 °C |

| Temperature (Decomposition) | 70-75 °C |

| Yield | ~70-80% |

Table 2: Reagents and Conditions for the Nitration of 1-Fluoronaphthalene

| Reagent/Parameter | Molar Ratio/Value |

| 1-Fluoronaphthalene | 1.0 |

| Nitric Acid (conc.) | 1.1 |

| Sulfuric Acid (conc.) | 2.0 |

| Temperature | 0-10 °C |

| Yield | ~85-90% |

Table 3: Reagents and Conditions for the Reduction of 1-Fluoro-4-nitronaphthalene

| Reagent/Parameter | Molar Ratio/Value |

| 1-Fluoro-4-nitronaphthalene | 1.0 |

| Tin(II) Chloride Dihydrate | 3.0 |

| Hydrochloric Acid (conc.) | q.s. |

| Temperature | Reflux |

| Yield | ~80-90% |

Table 4: Reagents and Conditions for the Sandmeyer Cyanation of 4-Fluoro-1-naphthylamine

| Reagent/Parameter | Molar Ratio/Value |

| 4-Fluoro-1-naphthylamine | 1.0 |

| Hydrochloric Acid (conc.) | ~3.0 |

| Sodium Nitrite | 1.1 |

| Copper(I) Cyanide | 1.2 |

| Temperature (Diazotization) | 0-5 °C |

| Temperature (Cyanation) | 60-70 °C |

| Yield | ~60-70% |

Experimental Protocols

Step 1: Synthesis of 1-Fluoronaphthalene

-